Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy-

Description

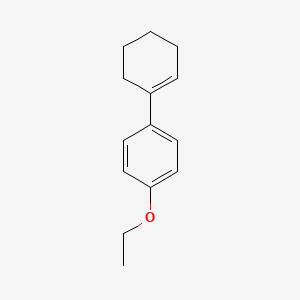

Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- is a substituted aromatic compound featuring a benzene ring with two distinct substituents:

- 1-(1-Cyclohexen-1-yl) group: A cyclohexene ring (C₆H₉) attached at position 1 of the benzene.

- 4-ethoxy group: An ethoxy substituent (-OCH₂CH₃) at position 4, contributing polarity and influencing electronic properties.

Molecular Formula: C₁₄H₁₈O (calculated based on substituent contributions: benzene [C₆H₅] + cyclohexenyl [C₆H₉] + ethoxy [C₂H₅O]).

Molecular Weight: ~202.30 g/mol (estimated).

Properties

CAS No. |

60557-91-7 |

|---|---|

Molecular Formula |

C14H18O |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

1-(cyclohexen-1-yl)-4-ethoxybenzene |

InChI |

InChI=1S/C14H18O/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h6,8-11H,2-5,7H2,1H3 |

InChI Key |

JBAAKOBBYQNTRE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- typically involves the alkylation of benzene with cyclohexene under acidic conditions, followed by the introduction of an ethoxy group. The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve the partial hydrogenation of benzene to produce cyclohexene, which is then reacted with benzene in the presence of a catalyst. The ethoxy group can be introduced through an etherification reaction using ethanol and an acid catalyst.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of cyclohexanone or benzoic acid.

Reduction: Formation of Benzene, 1-(1-cyclohexyl)-4-ethoxy-.

Substitution: Formation of various halogenated or nitrated derivatives.

Scientific Research Applications

Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the activation or inhibition of these targets, leading to various biological responses.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Key Comparisons:

a. Substituent Effects on Reactivity

- Cyclohexenyl vs. This may reduce electrophilic substitution rates compared to 1-ethenyl-4-methoxybenzene. The cyclohexenyl group’s unsaturation could enable Diels-Alder reactions, similar to cyclohexene derivatives .

Ethoxy vs. Methoxy/Chloromethyl :

- The ethoxy group (-OCH₂CH₃) in the target compound has greater electron-donating capacity and lipophilicity than methoxy (-OCH₃) in 1-ethenyl-4-methoxybenzene .

- Compared to 1-(chloromethyl)-4-ethoxybenzene , the absence of a reactive chloromethyl group in the target compound reduces susceptibility to nucleophilic substitution.

b. Physical Properties

Boiling Points :

- The cyclohexenyl substituent likely increases boiling points relative to methyl or ethenyl analogs due to higher molecular weight and surface area. For example, 1-(1-cyclohexen-1-yl)-2-methylbenzene boils at 108–111°C under reduced pressure (1 Torr) , suggesting the target compound may boil at higher temperatures under similar conditions.

- Solubility: The ethoxy group enhances solubility in polar solvents compared to nonpolar analogs like 1-cyclohexyl-4-ethynylbenzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.